Functional Mechanism: MCB-613 Hyperactivates SRCs vs. SI-2 Inhibition
MCB-613 uniquely functions as an SRC small molecule 'stimulator' (SMS), in direct contrast to SRC inhibitors like SI-2. In HEK293 cell reporter assays, MCB-613 super-stimulates SRC-1-mediated transcriptional activation with an EC50 of 0.8 μM, achieving a 3.5-fold increase in activity at 5 μM [1]. Conversely, SI-2, a well-characterized SRC-3 inhibitor, reduces SRC-3 protein levels and transcriptional activity with an IC50 of 3–20 nM in breast cancer models [2]. This fundamental mechanistic divergence means MCB-613 activates, rather than suppresses, the SRC oncogenic program, making it a distinct tool for studying hyperactivation-induced cellular stress.
| Evidence Dimension | Functional Mechanism & Potency |
|---|---|
| Target Compound Data | EC50: 0.8 μM (SRC-1 transcriptional activation in HEK293 cells); 3.5-fold activation at 5 μM |
| Comparator Or Baseline | SI-2: IC50: 3–20 nM (SRC-3 inhibition in breast cancer cells) |
| Quantified Difference | Opposite mechanism: Activation vs. Inhibition |
| Conditions | HEK293 cell luciferase reporter assay (MCB-613); Breast cancer cell lines (SI-2) |
Why This Matters
The opposite functional polarity dictates entirely different experimental endpoints (cell stress/death induction vs. growth inhibition), guiding proper compound selection.
- [1] InvivoChem. MCB-613 Product Page and Datasheet. View Source
- [2] Song X, Chen J, Zhao M, Zhang C, Yu Y, Lonard DM, et al. Development of potent small-molecule inhibitors to drug the undruggable steroid receptor coactivator-3. Proc Natl Acad Sci U S A. 2016 May 3;113(18):4970-5. View Source
